2-(2-methoxyethyl)-8-[4-(1H-pyrazol-4-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one
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Description
2-(2-methoxyethyl)-8-[4-(1H-pyrazol-4-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one is a useful research compound. Its molecular formula is C19H30N4O3 and its molecular weight is 362.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 362.23179083 g/mol and the complexity rating of the compound is 501. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Bi-Heterocyclic Systems Synthesis
Research has demonstrated innovative methods for synthesizing bi-heterocyclic systems, which are attractive due to their broad range of pharmaceutical and biological activities. For instance, the synthesis of α-(prop-2-yn-1-yloxy)hydrazones and their conversion into alkyl-1-oxa-7,8-diazaspiro[4.4]nona-3,8-dien-6-ones showcases the ease of creating complex bi-heterocyclic systems through 2,3-Wittig rearrangement and Cu(ii)-catalyzed 1,3-dipolar cycloaddition processes. These methodologies offer pathways to novel compounds with potential applications in drug development and chemical synthesis (De Crescentini et al., 2016).
Chiral Separation and Configuration Determination
Chiral spirocyclic compounds have significant applications in the pharmaceutical industry, serving as active pharmaceutical ingredients, catalysts, or surface modifiers. A study on chiral separation of spiro compounds using HPLC and determination of specific optical rotation provides insights into the synthesis and application of chiral spirocyclic compounds in resolving enantiomers, highlighting their importance in developing enantioselective drugs and catalysts (Liang et al., 2008).
Antihypertensive Screening
Spirocyclic compounds, including diazaspiro[5.5]undecane derivatives, have been evaluated for their antihypertensive properties. The study on 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones highlights the potential of spirocyclic compounds in developing new antihypertensive agents. Such research underscores the importance of spirocyclic compounds in medicinal chemistry, particularly in designing drugs targeting cardiovascular diseases (Clark et al., 1983).
Properties
IUPAC Name |
2-(2-methoxyethyl)-8-[4-(1H-pyrazol-4-yl)butanoyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-26-11-10-23-15-19(8-6-18(23)25)7-3-9-22(14-19)17(24)5-2-4-16-12-20-21-13-16/h12-13H,2-11,14-15H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRQSSHYFXANHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2(CCCN(C2)C(=O)CCCC3=CNN=C3)CCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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